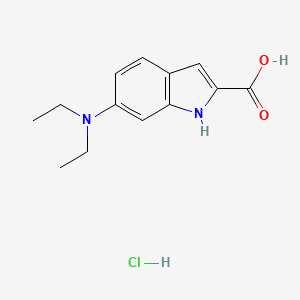

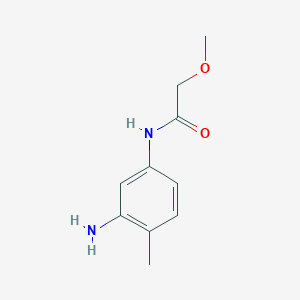

![molecular formula C7H4BrNS B1341622 5-Bromobenzo[c]isothiazole CAS No. 20712-07-6](/img/structure/B1341622.png)

5-Bromobenzo[c]isothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

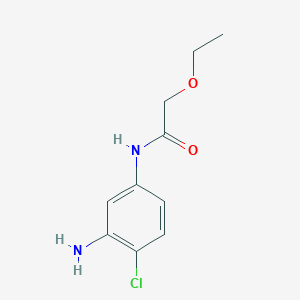

5-Bromobenzo[c]isothiazole is a chemical compound with the molecular formula C7H4BrNS . It is a significant topic of heterocyclic compounds as the heterocyclic system is one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties .

Synthesis Analysis

The synthesis of isothiazoles has been published using a variety of methods. Among various novel synthetic techniques in use for isothiazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[c]isothiazole consists of a five-membered ring with two electronegative heteroatoms in a 1,2-relationship . The InChI code for this compound is 1S/C7H4BrNS/c8-6-1-2-7-5 (3-6)4-10-9-7/h1-4H .Chemical Reactions Analysis

Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . They are involved in a wide range of selective transformations .Physical And Chemical Properties Analysis

5-Bromobenzo[c]isothiazole appears as a yellow solid at room temperature and has a melting point of 175-177°C . It is slightly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and chloroform .Applications De Recherche Scientifique

5-Bromobenzo[c]isothiazole: A Comprehensive Analysis of Scientific Research Applications

Medicinal Chemistry Antifungal Agents: Isothiazoles, including compounds like 5-Bromobenzo[c]isothiazole, are known for their biological activities. They can be converted into derivatives that exhibit antifungal properties, which are valuable in developing treatments for fungal infections .

Organic Synthesis Building Blocks: The unique properties of isothiazoles make them useful as building blocks in organic synthesis. They can be used to create complex molecules for various applications, including pharmaceuticals .

Pharmaceutical Chemistry Drug Design: Isothiazoles are utilized in the design and synthesis of biologically active compounds. Their structure allows for the development of new drugs with potential therapeutic effects .

Analytical Chemistry Chemical Markers: Compounds like 5-Bromobenzo[c]isothiazole can serve as chemical markers or probes in analytical chemistry due to their distinctive structural features .

Material Science Functional Materials: The reactivity of isothiazoles can be harnessed to create functional materials with specific properties for use in material science applications .

Coordination Chemistry Ligand Synthesis: Isothiazoles can act as ligands in coordination chemistry, forming complexes with metals that have significant research and industrial applications .

Mécanisme D'action

Target of Action

5-Bromobenzo[c]isothiazole is a derivative of the isothiazole class of compounds . Isothiazoles are known to interact with a wide range of biological targets due to the unique properties of the two electronegative heteroatoms in a 1,2-relationship . .

Mode of Action

Isothiazoles, in general, are known to undergo a wide range of selective transformations involving the isothiazole heterocycle . This suggests that 5-Bromobenzo[c]isothiazole may interact with its targets through similar mechanisms, leading to changes in the biological system.

Biochemical Pathways

Isothiazoles are known to have high biological activity and can be used as effective new drugs and plant protection chemicals . This suggests that 5-Bromobenzo[c]isothiazole may affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy . This suggests that 5-Bromobenzo[c]isothiazole may have similar effects.

Action Environment

It is known that the chemical properties of isothiazoles can be influenced by environmental conditions , suggesting that similar factors may also influence the action of 5-Bromobenzo[c]isothiazole.

Safety and Hazards

Orientations Futures

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives . This opens up new possibilities for the synthesis of isothiazole-containing molecules and key directions of studies in this field of heterocyclic chemistry .

Propriétés

IUPAC Name |

5-bromo-2,1-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRILMBPXSZJAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590263 |

Source

|

| Record name | 5-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[c]isothiazole | |

CAS RN |

20712-07-6 |

Source

|

| Record name | 5-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

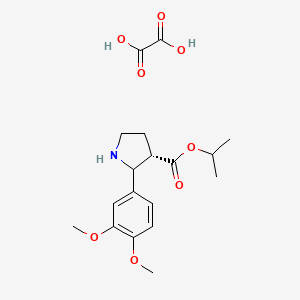

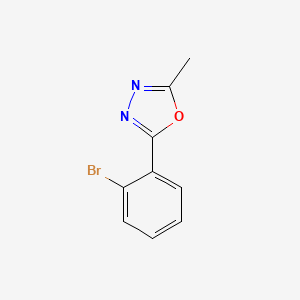

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

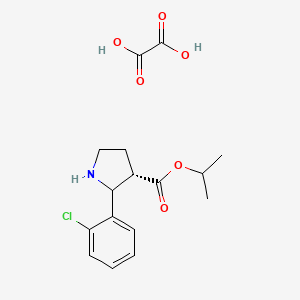

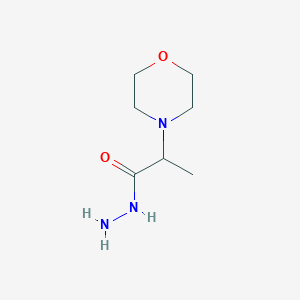

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

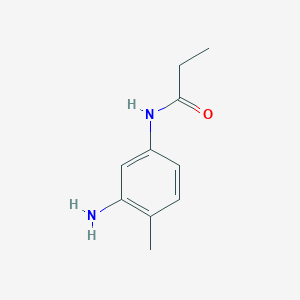

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)